molecular formula C8H11N5 B8021386 1'-ethyl-1'H-1,3'-bipyrazol-4'-amine CAS No. 1855899-75-0

1'-ethyl-1'H-1,3'-bipyrazol-4'-amine

Cat. No.: B8021386
CAS No.: 1855899-75-0
M. Wt: 177.21 g/mol
InChI Key: IHMGDCTYKFCOPV-UHFFFAOYSA-N
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Description

1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine is a nitrogen-containing heterocyclic compound It features a bipyrazole core, which consists of two pyrazole rings connected through a single nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethylpyrazole with hydrazine derivatives, followed by cyclization to form the bipyrazole structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazole derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can coordinate with metal ions, influencing various biochemical pathways. Its ability to form hydrogen bonds and participate in π-π interactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine is unique due to its specific substitution pattern and the presence of an ethyl group, which influences its chemical reactivity and biological activity. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other pyrazole derivatives .

Properties

IUPAC Name

1-ethyl-3-pyrazol-1-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-2-12-6-7(9)8(11-12)13-5-3-4-10-13/h3-6H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGDCTYKFCOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277435
Record name [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855899-75-0
Record name [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855899-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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